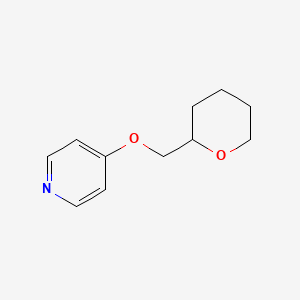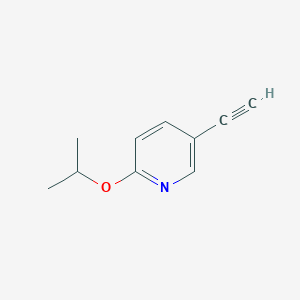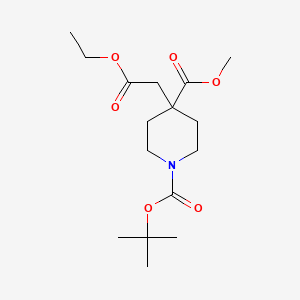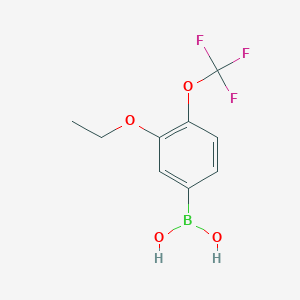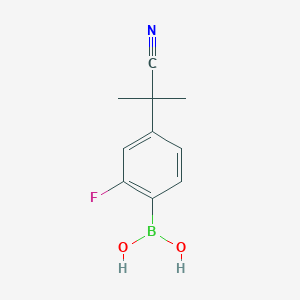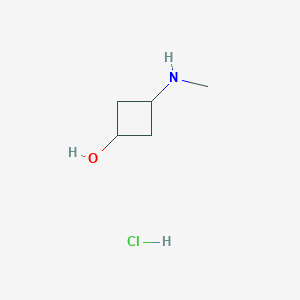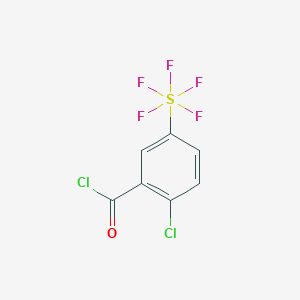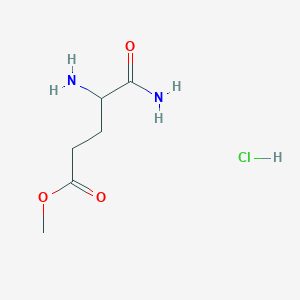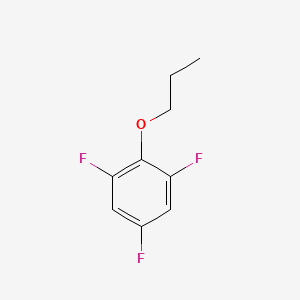
2,4,6-Trifluoro-1-n-propoxybenzene
Übersicht
Beschreibung
2,4,6-Trifluoro-1-n-propoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoro-1-n-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trifluorobenzene with propyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1,3,5-trifluoro-2-propoxybenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trifluoro-1-n-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like sodium amide or lithium diisopropylamide.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium amide, lithium diisopropylamide, anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trifluoro-1-n-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the study of fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Medicine: Research into fluorinated drugs has shown that they can have improved efficacy and reduced side effects. This compound serves as a precursor in the synthesis of such drugs.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5-trifluoro-2-propoxybenzene depends on its application. In pharmaceuticals, the fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. The propoxy group can influence the compound’s solubility and distribution within the body. The overall effect is a combination of these interactions, leading to the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trifluorobenzene: Lacks the propoxy group, making it less versatile in certain applications.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains additional iodine atoms, which can significantly alter its chemical properties and reactivity.
1,3,5-Trifluoro-2-methoxybenzene: Has a methoxy group instead of a propoxy group, leading to differences in solubility and reactivity.
Uniqueness: 2,4,6-Trifluoro-1-n-propoxybenzene is unique due to the presence of both fluorine atoms and a propoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
1,3,5-trifluoro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZODAFIOLJOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


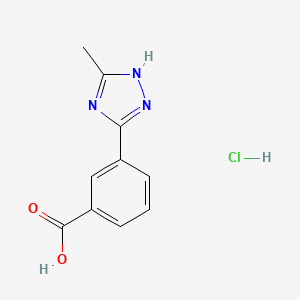
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
